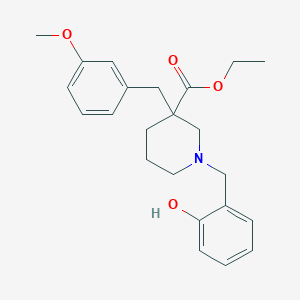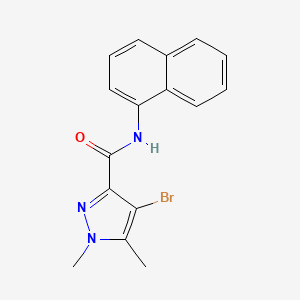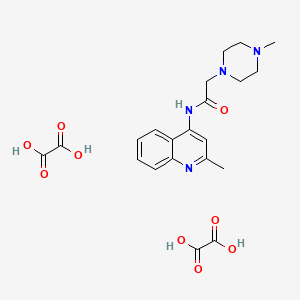
5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as isatin-thiosemicarbazone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, and its unique structure allows it to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This leads to the induction of apoptosis and the eventual death of cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone has also been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone in laboratory experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone. One area of interest is in the development of new anti-cancer therapies based on this compound. Another potential area of research is in the development of new drugs for the treatment of bacterial and viral infections. Additionally, 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone could be used as a starting point for the synthesis of new compounds with improved properties and efficacy.
Synthesis Methods
The synthesis of 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone involves the reaction of isatin with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be easily purified using standard laboratory techniques.
Scientific Research Applications
Isatin-thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Several studies have shown that 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone has potent anti-cancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)6-8-5-7-3-1-2-4-10(7)14-8/h1-6H,(H3,15,16,17,18,19)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVHVYRGYJIIM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(NC(=S)NC3=O)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(NC(=S)NC3=O)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)

![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)
![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)

